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Cat. No.: B000773

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tenofovir Disoproxil
Fumarate (TDF) in combination therapies for HIV-1 and Hepatitis B (HBV) infections. The
included protocols are based on established methodologies from preclinical and clinical studies
to guide researchers in their drug development and research efforts.

Application Notes
Introduction to Tenofovir Disoproxil Fumarate (TDF)

Tenofovir disoproxil fumarate is an oral prodrug of tenofovir, a nucleotide analog reverse
transcriptase inhibitor (NtRTI).[1][2] Following administration, TDF is converted to tenofovir,
which is then phosphorylated by cellular enzymes to its active metabolite, tenofovir
diphosphate.[2][3][4] Tenofovir diphosphate inhibits the activity of HIV reverse transcriptase and
HBV polymerase by competing with the natural substrate, deoxyadenosine 5'-triphosphate, and
by being incorporated into viral DNA, leading to chain termination.[1][2][3][4] Its efficacy against
both HIV and HBV, coupled with a long intracellular half-life that allows for once-daily dosing,
has made it a cornerstone of antiretroviral therapy (ART).[3]

TDF in Combination Therapy for HIV-1 Infection

TDF is a recommended component of initial antiretroviral regimens for most people with HIV.[5]
It is typically co-formulated with other antiretroviral agents to improve adherence and efficacy.
Common combination regimens include:
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e TDF + Emtricitabine (FTC) or Lamivudine (3TC): This dual nucleoside/nucleotide reverse
transcriptase inhibitor (NRTI) backbone is combined with a third agent from a different class.

[S1I61[71[8]
e TDF + FTC + Efavirenz (EFV): A widely used first-line fixed-dose combination.[6]

e TDF + FTC + Dolutegravir (DTG): The World Health Organization (WHO) recommends
transitioning from EFV-based regimens to DTG-based regimens like TLD
(Tenofovir/Lamivudine/Dolutegravir) due to DTG's higher potency and faster viral load
suppression.[6]

The goals of combination therapy are to achieve maximal and durable suppression of viral
replication, restore and preserve immune function, reduce HIV-related morbidity and mortality,
and prevent HIV transmission.

TDF in Combination Therapy for Hepatitis B Virus (HBV)
Infection

TDF is a preferred treatment for chronic hepatitis B, both in monotherapy and in combination,
particularly for patients with HIV/HBV coinfection.[3][9] For coinfected individuals, regimens
should include TDF in combination with lamivudine (3TC) or emtricitabine (FTC) as part of a
fully suppressive antiretroviral regimen.[9][10]

While TDF monotherapy is often effective for treatment-naive HBV patients, combination
therapy may be considered in cases of prior treatment failure or the presence of drug-resistant
mutations.[11][12] Studies have shown that TDF-based combination therapy can lead to
significant reductions in HBV DNA levels and normalization of alanine aminotransferase (ALT)
levels.[13][14]

Pharmacokinetics and Drug Interactions

TDF is rapidly absorbed and converted to tenofovir.[1] Its bioavailability is enhanced when
taken with a high-fat meal.[1] The pharmacokinetic profile of TDF can be influenced by co-
administered drugs. For instance, ritonavir-boosted protease inhibitors can increase tenofovir
plasma concentrations.[15][16][17] Careful consideration of potential drug-drug interactions is
crucial when designing combination therapy regimens.
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Quantitative Data Summary

The following tables summarize key quantitative data from various studies on TDF combination

therapy.

Table 1: Efficacy of TDF-Based Regimens in HIV-1 Treatment

Virologic CD4+ Cell
. Study . Suppressio  Count Reference(s
Regimen . Duration
Population n (<50 Increase )
copies/mL) (cellsimm?3)
TDF/FTC + Treatment-
) 48 weeks 84% +190 [18]
EFV Naive
TDF/3TC + Treatment-
) 48 weeks 90% Not Reported  [5]
DTG Naive
TDF/FTC + Treatment-
) ) 96 weeks 81% +244 [19]
Raltegravir Naive
Virologicall
grealy Maintained
TDF/FTC Suppressed )
) 48 weeks suppression Stable [20]
backbone (Switch )
in >90%
study)

Table 2: Efficacy of TDF-Based Regimens in Chronic Hepatitis B Treatment
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HBV DNA ALT
. Study . o Reference(s
Regimen . Duration Undetectabl Normalizati
Population )
e on

Antiretroviral-

TDF Naive, Similar to
48 weeks 78.1% o [12][13]
Monotherapy  HIV/HBV Co- combination
infected

Antiretroviral-

TDF + Naive, Similar to
o 48 weeks 83.7% [12][13]
Emtricitabine HIV/HBV Co- monotherapy
infected
Lamivudine-
] ~4-5 log10
TDF Resistant, ]
48 weeks copies/mL Not Reported  [13]
Monotherapy  HIV/HBV Co- )
) reduction
infected
Multidrug-
TDF + ]
) Resistant 12 months 90.5% Not Reported  [21]
Entecavir HBY

Table 3: Pharmacokinetic Parameters of Tenofovir (from TDF 300 mg once daily)

Healthy ]
Healthy HiV-infected
Volunteers )
Parameter Volunteers . Adults (with Reference(s)
) (Multiple
(Single Dose) LPVIr)
Doses)
Significantly
Cmax (ng/mL) ~287 ~326 higher than with [15][22]
NNRTIs
AUC (ng-h/mL) ~3,005 ~4,000 9.61 (0-48h) [15][22]
Tmax (h) 1.0-1.7 1.0 Not Reported [15][22]
t1/2 (h) ~13.0-21 ~17 Not Reported [15][22]
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Experimental Protocols
Protocol 1: In Vitro Anti-HBV Efficacy Assessment

Objective: To determine the 50% effective concentration (EC50) of TDF and its combinations
against HBV replication in vitro.

Materials:

e HepG2.2.15 or HepAD38 cell line (human hepatoblastoma cells that constitutively produce
HBV)

e Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics,
and G418.

o Tenofovir disoproxil fumarate (TDF)

o Other antiviral agents for combination testing (e.g., Emtricitabine)

o Reagents for DNA extraction and real-time quantitative PCR (QPCR)
Methodology:

e Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in 24-well plates at a density of 1 x 1075
cells/well and incubate for 24 hours.

e Drug Treatment: Prepare serial dilutions of TDF and other test compounds. Replace the
culture medium with fresh medium containing the drugs, alone or in combination, at various
concentrations. Include a no-drug control.

 Incubation: Incubate the treated cells for 5-7 days, replacing the drug-containing medium
every 2-3 days.

o Supernatant Collection: Collect the cell culture supernatant at the end of the treatment
period.

» HBV DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA
extraction kit.
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e gPCR Analysis: Quantify the amount of extracellular HBV DNA using a validated real-time
gPCR assay targeting a conserved region of the HBV genome.

» Data Analysis: Calculate the EC50 value, the concentration of the drug that inhibits HBV
replication by 50%, using a dose-response curve fitting software. For combination studies,
calculate the Combination Index (ClI) to determine synergy (Cl < 1), additivity (Cl = 1), or
antagonism (Cl > 1).[23]

Protocol 2: Clinical Trial Protocol for TDF Combination
Therapy in HIV-1

Objective: To evaluate the efficacy and safety of a TDF-based combination regimen in
treatment-naive HIV-1 infected adults.

Study Design: A phase 3, randomized, double-blind, active-controlled, multicenter study.
Participant Population:

 Inclusion Criteria: HIV-1 infected, antiretroviral-naive adults, HIV-1 RNA >1,000 copies/mL,
no known resistance to study drugs.

o Exclusion Criteria: Pregnancy, significant renal or hepatic impairment, co-infection with HBV
(unless the regimen is also active against HBV).

Intervention:

o Experimental Arm: Fixed-dose combination of TDF/3TC/DTG once daily.
e Control Arm: Fixed-dose combination of TDF/FTC/EFV once daily.
Study Procedures:

e Screening (up to 28 days prior to randomization): Informed consent, medical history, physical
examination, baseline laboratory tests (HIV-1 RNA, CD4+ T-cell count, complete blood
count, chemistry panel, urinalysis, hepatitis serologies, resistance testing).
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» Randomization (Day 1): Eligible participants are randomized in a 1:1 ratio to receive either
the experimental or control regimen.

e Follow-up Visits (Weeks 4, 8, 12, 24, 36, 48, and every 12 weeks thereatfter):

o Clinical assessment of adverse events.

o Laboratory monitoring: HIV-1 RNA, CD4+ T-cell count, hematology, and chemistry.

o Adherence assessment.
e Primary Endpoint: Proportion of participants with HIV-1 RNA < 50 copies/mL at Week 48.
e Secondary Endpoints:

o Change from baseline in CD4+ T-cell count at Week 48.

o Incidence and severity of adverse events.

o Development of genotypic and phenotypic resistance in participants with virologic failure.
Statistical Analysis:
e The primary efficacy analysis will be conducted on the intent-to-treat population.

o Non-inferiority of the experimental regimen will be assessed based on a pre-specified
margin.

o Safety analyses will include all participants who received at least one dose of the study drug.
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Caption: Mechanism of action of Tenofovir Disoproxil Fumarate (TDF).
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Caption: Workflow for in vitro anti-HBV efficacy assessment.
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Caption: High-level workflow for a clinical trial of TDF combination therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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